Cas no 2136724-02-0 (tert-butyl N-[(2S)-1-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-1-oxopropan-2-yl]carbamate)
![tert-butyl N-[(2S)-1-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-1-oxopropan-2-yl]carbamate structure](https://www.kuujia.com/scimg/cas/2136724-02-0x500.png)
tert-butyl N-[(2S)-1-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-1-oxopropan-2-yl]carbamate Chemical and Physical Properties
Names and Identifiers
-
- 2136724-02-0
- tert-butyl N-[(2S)-1-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-1-oxopropan-2-yl]carbamate
- EN300-798826
-
- Inchi: 1S/C10H17N5O3/c1-6(11-9(17)18-10(2,3)4)7(16)8-12-14-15(5)13-8/h6H,1-5H3,(H,11,17)/t6-/m0/s1
- InChI Key: BBNYJMGXSQPYKF-LURJTMIESA-N
- SMILES: O(C(N[C@H](C(C1N=NN(C)N=1)=O)C)=O)C(C)(C)C
Computed Properties
- Exact Mass: 255.13313942g/mol
- Monoisotopic Mass: 255.13313942g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 328
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 99Ų
tert-butyl N-[(2S)-1-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-1-oxopropan-2-yl]carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-798826-0.25g |
tert-butyl N-[(2S)-1-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-1-oxopropan-2-yl]carbamate |
2136724-02-0 | 95% | 0.25g |
$972.0 | 2024-05-21 | |
Enamine | EN300-798826-0.5g |
tert-butyl N-[(2S)-1-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-1-oxopropan-2-yl]carbamate |
2136724-02-0 | 95% | 0.5g |
$1014.0 | 2024-05-21 | |
Enamine | EN300-798826-0.1g |
tert-butyl N-[(2S)-1-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-1-oxopropan-2-yl]carbamate |
2136724-02-0 | 95% | 0.1g |
$930.0 | 2024-05-21 | |
Enamine | EN300-798826-0.05g |
tert-butyl N-[(2S)-1-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-1-oxopropan-2-yl]carbamate |
2136724-02-0 | 95% | 0.05g |
$888.0 | 2024-05-21 | |
Enamine | EN300-798826-1.0g |
tert-butyl N-[(2S)-1-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-1-oxopropan-2-yl]carbamate |
2136724-02-0 | 95% | 1.0g |
$1057.0 | 2024-05-21 | |
Enamine | EN300-798826-5.0g |
tert-butyl N-[(2S)-1-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-1-oxopropan-2-yl]carbamate |
2136724-02-0 | 95% | 5.0g |
$3065.0 | 2024-05-21 | |
Enamine | EN300-798826-2.5g |
tert-butyl N-[(2S)-1-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-1-oxopropan-2-yl]carbamate |
2136724-02-0 | 95% | 2.5g |
$2071.0 | 2024-05-21 | |
Enamine | EN300-798826-10.0g |
tert-butyl N-[(2S)-1-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-1-oxopropan-2-yl]carbamate |
2136724-02-0 | 95% | 10.0g |
$4545.0 | 2024-05-21 |
tert-butyl N-[(2S)-1-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-1-oxopropan-2-yl]carbamate Related Literature
-
Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
-
Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
-
Michael G. Edwards,Rodolphe F. R. Jazzar,Belinda M. Paine,Duncan J. Shermer,Michael K. Whittlesey,Jonathan M. J. Williams,Dean D. Edney Chem. Commun., 2004, 90-91
-
V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
Additional information on tert-butyl N-[(2S)-1-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-1-oxopropan-2-yl]carbamate
tert-butyl N-[(2S)-1-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-1-oxopropan-2-yl]carbamate (CAS No. 2136724-02-0): An Overview of a Promising Compound in Medicinal Chemistry
tert-butyl N-[(2S)-1-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-1-oxopropan-2-yl]carbamate (CAS No. 2136724-02-0) is a compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of carbamates and is characterized by the presence of a tert-butyl group and a tetrazole moiety, which contribute to its stability and biological activity.
The tetrazole moiety is particularly noteworthy as it is known for its ability to mimic the carboxylic acid functionality while offering enhanced metabolic stability. This makes tert-butyl N-[(2S)-1-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-1-oxopropan-2-yl]carbamate an attractive candidate for drug development, especially in areas where prolonged drug action and improved pharmacokinetic properties are desired.
Recent studies have highlighted the potential of this compound in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that tert-butyl N-[(2S)-1-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-1-oxopropan-2-yl]carbamate exhibits potent inhibitory activity against specific enzymes involved in inflammatory pathways. This property makes it a promising lead compound for the development of anti-inflammatory drugs.
In addition to its anti-inflammatory potential, tert-butyl N-[(2S)-1-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-1-oxopropan-2-yl]carbamate has also been investigated for its antiviral properties. A study conducted by a team of researchers at the University of California found that this compound effectively inhibits the replication of certain viruses, including those responsible for respiratory infections. This finding opens up new avenues for the development of antiviral therapies.
The structural features of tert-butyl N-[(2S)-1-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-1-oxopropan-2-yl]carbamate also contribute to its favorable pharmacokinetic properties. The tert-butyl group enhances lipophilicity, which can improve oral bioavailability and tissue distribution. The tetrazole moiety provides additional stability against metabolic degradation, ensuring that the compound remains active in the body for an extended period.
Furthermore, the synthesis of tert-butyl N-[(2S)-1-(2-methyl-2H-1,2,3,4-tetrazol-5-y l)-1 -oxopropan - 2 - yl ] carbamate has been optimized to achieve high yields and purity. Various synthetic routes have been explored to produce this compound efficiently and cost-effectively. One notable method involves the reaction of tert-butyl carbamate with a suitable amino acid derivative followed by cyclization to form the tetrazole ring. This synthetic strategy not only simplifies the production process but also allows for easy modification of the molecule to explore analogs with enhanced biological activities.
Clinical trials are currently underway to evaluate the safety and efficacy of tert-butyl N - [( 2 S ) - 1 - ( 2 - methyl - 2 H - 1 , 3 , 4 , 5 - tetrazol - 5 - yl ) - 1 - oxopropan - 2 - yl ] carbamate in human subjects. Preliminary results from phase I trials have shown that the compound is well-tolerated at various dose levels and exhibits a favorable safety profile. These findings are encouraging and pave the way for further clinical evaluation.
In conclusion, tert-butyl N - [( 2 S ) - 1 - ( 2 - methyl - 2 H - 1 , 3 , 4 , 5 - tetrazol - yl ) - oxopropan - yl ] carbamate (CAS No. * * * * * * * * * * * * ** * * *) represents a promising compound with diverse therapeutic applications. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further research and development in medicinal chemistry.
2136724-02-0 (tert-butyl N-[(2S)-1-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-1-oxopropan-2-yl]carbamate) Related Products
- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)
- 1174132-74-1(3-Bromo-1H-pyrazole)
- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)
- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)
- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)
- 514216-44-5(4,5-Dichloro-2-methylpyridine)
- 4964-69-6(5-Chloroquinaldine)
- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)
- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)
- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)




